molecular formula C18H17NO5S B2644113 N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide CAS No. 606945-13-5

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Cat. No.: B2644113
CAS No.: 606945-13-5
M. Wt: 359.4
InChI Key: GKPKNUJVHIULME-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a complex organic compound that features a furan ring, a methoxyphenoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and methoxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide moiety can also play a role in binding to proteins, affecting their function and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)propanamide
  • N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzoate

Uniqueness

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-22-17-6-2-3-7-18(17)24-14-8-10-16(11-9-14)25(20,21)19-13-15-5-4-12-23-15/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPKNUJVHIULME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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